molecular formula C9H9F3N2O2 B7526815 N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide

N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No.: B7526815
M. Wt: 234.17 g/mol
InChI Key: IYSDUBHYJKQHKE-UHFFFAOYSA-N
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Description

N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide: is a chemical compound with the molecular formula C9H9F3N2O2 It is characterized by the presence of a pyridine ring substituted with a trifluoroethoxy group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide typically involves the reaction of 2-chloromethylpyridine with 2,2,2-trifluoroethanol in the presence of a base such as sodium methoxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product . The reaction conditions generally include refluxing the reactants in an appropriate solvent such as methanol or ethanol for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the lipophilicity of the compound, allowing it to easily diffuse into cells. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide is unique due to its specific combination of a pyridine ring, trifluoroethoxy group, and acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)6-16-5-8(15)14-7-3-1-2-4-13-7/h1-4H,5-6H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSDUBHYJKQHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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